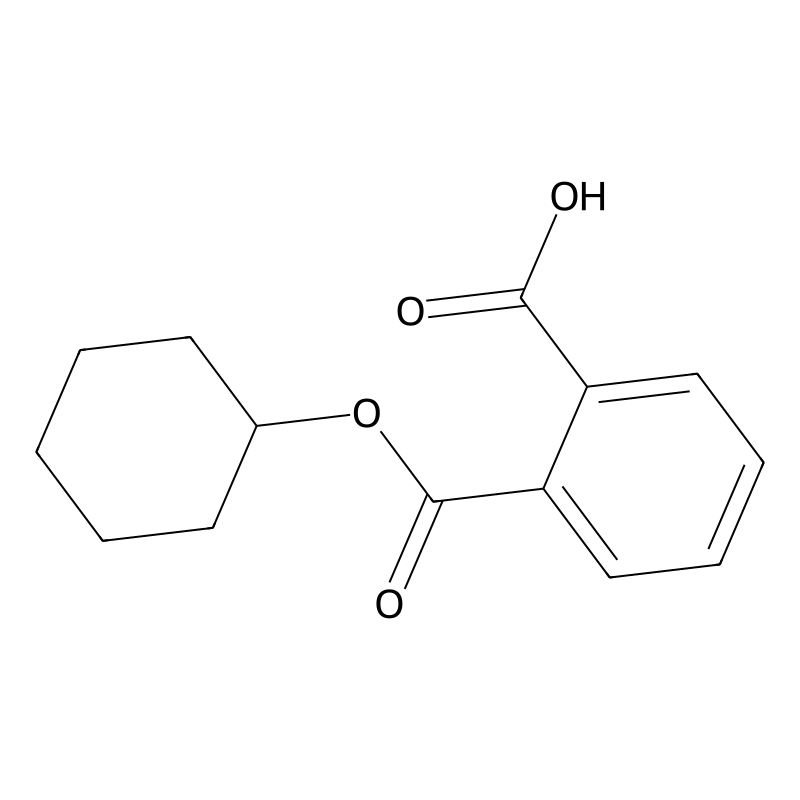

Monocyclohexyl phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Monocyclohexyl phthalate is a chemical compound classified as a phthalic acid monoester, specifically formed through the reaction of phthalic acid with cyclohexanol. Its chemical formula is C₁₄H₁₆O₄, and it is recognized for its role as an intermediate in the synthesis of various industrial products. Monocyclohexyl phthalate is notable for its potential applications in plasticizers and other materials due to its ability to enhance flexibility and durability.

- As a metabolite of DCHP, MCHP is not expected to have a unique mechanism of action. Phthalate esters are suspected endocrine disruptors, meaning they can interfere with hormone function in the body []. However, the specific mechanism by which MCHP exerts this effect is not fully understood and requires further research.

Limited Applications:

While Monocyclohexyl phthalate (MCHP) finds various uses in industrial applications, its presence in scientific research is limited. This is primarily due to concerns surrounding its potential endocrine-disrupting properties, similar to other phthalate esters . As a result, researchers often opt for safer alternatives to avoid potential confounding factors in their studies.

Specific Research Areas:

Despite its limited presence, MCHP has been used in some specific research areas, including:

- Environmental studies: MCHP has been identified as a contaminant in various environmental samples, such as water and soil . Researchers may use MCHP as a reference compound in studies analyzing environmental phthalate contamination.

- Material science: MCHP has been explored as a potential plasticizer in the development of new materials. However, due to its aforementioned concerns, further research is necessary to evaluate its safety and efficacy in this context .

- Biomedical research: Some studies have utilized MCHP to investigate the mechanisms of phthalate exposure and its effects on biological systems. However, these studies are often focused on the toxicological effects of MCHP, aiming to understand its potential health risks rather than using it as a research tool itself .

- Hydrolysis: In the presence of water and an acid or base catalyst, monocyclohexyl phthalate can be hydrolyzed back to phthalic acid and cyclohexanol.

- Transesterification: This compound can react with alcohols to form new esters, which may have different properties and applications.

- Oxidation: Under certain conditions, monocyclohexyl phthalate can be oxidized to form carboxylic acids or other derivatives.

Research indicates that monocyclohexyl phthalate may exhibit biological activity similar to other phthalates. It has been shown to interact with various biological systems, potentially influencing endocrine functions. Specifically, studies have noted that metabolites of monocyclohexyl phthalate can bind to hormone receptors, suggesting possible implications for reproductive health and development in mammals .

Monocyclohexyl phthalate is synthesized through the esterification reaction between phthalic acid and cyclohexanol. The general reaction can be represented as follows:

This reaction typically requires the presence of a catalyst (such as sulfuric acid) and is conducted under controlled temperature conditions to optimize yield.

Recent studies have focused on the interactions of monocyclohexyl phthalate with human serum albumin (HSA) and other proteins. These interactions are critical for understanding the compound's bioavailability and potential toxicological effects. Research indicates that monocyclohexyl phthalate binds to HSA through hydrogen bonds and van der Waals forces, which may influence its pharmacokinetics and distribution in biological systems .

Monocyclohexyl phthalate shares structural similarities with several other compounds in the phthalate family. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Monobutyl phthalate | C₁₄H₁₈O₄ | Commonly used as a plasticizer; shorter alkyl chain. |

| Diethyl phthalate | C₁₂H₁₄O₄ | Contains two ethyl groups; more volatile than monocyclohexyl phthalate. |

| Dicyclohexyl phthalate | C₂₀H₂₂O₄ | Contains two cyclohexyl groups; higher molecular weight. |

| Dimethyl phthalate | C₁₀H₁₀O₄ | Smaller size; used in various industrial applications but less effective as a plasticizer compared to monocyclohexyl phthalate. |

Monocyclohexyl phthalate's unique structure allows it to provide specific mechanical properties that are advantageous in certain applications, distinguishing it from other similar compounds.

Hydrolysis in Aqueous Systems

MCHP undergoes hydrolysis via esterase-mediated cleavage, with reaction rates influenced by pH, temperature, and microbial activity. Experimental studies demonstrate that mono-alkyl phthalate esters (MPEs), including MCHP, exhibit rapid hydrolysis in aquatic sediments, with half-lives ranging from 16 to 39 hours at 22°C [3]. The process follows first-order kinetics, with rate constants decreasing eightfold at 5°C [3]. Hydrolysis is catalyzed by nonspecific esterases produced by sediment microorganisms, which cleave the remaining ester bond to yield phthalic acid and cyclohexanol [3] [2].

Microbial Degradation

Aerobic and anaerobic microbial communities play pivotal roles in MCHP mineralization. In marine and freshwater sediments, Pseudomonas and Sphingomonas species dominate MCHP degradation pathways, utilizing the compound as a carbon source [3]. Genomic analyses reveal that type II esterases, which target monoester bonds, facilitate the conversion of MCHP to phthalic acid [2]. This intermediate is further metabolized via β-oxidation and the TCA cycle, yielding CO₂ and H₂O under aerobic conditions [2]. Anaerobic degradation proceeds through reductive de-esterification, though at rates 40–60% slower than aerobic pathways [3].

Photolysis and Atmospheric Transport Mechanisms

Direct and Indirect Photolysis

MCHP exhibits limited direct photolysis due to its weak absorption of solar UV radiation (λ > 290 nm). However, indirect photolysis via hydroxyl radicals (- OH) and singlet oxygen (¹O₂) contributes to its degradation in surface waters. Quantum yield calculations estimate a midday summer half-life of 14–28 days for MCHP in sunlit freshwater systems [1]. In atmospheric aqueous phases (e.g., cloud droplets), - OH-mediated oxidation dominates, with second-order rate constants of $$2.1 \times 10^9 \, \text{M}^{-1}\text{s}^{-1}$$ [1].

Atmospheric Partitioning and Transport

MCHP’s vapor pressure ($$1.0 \times 10^{-7} \, \text{atm-cu m/mol}$$) and Henry’s law constant ($$1.0 \times 10^{-7} \, \text{atm-cu m/mol}$$) [4] favor partitioning into the gas phase. However, adsorption to atmospheric particulate matter (PM₂.₅ and PM₁₀) limits long-range transport, with deposition velocities of $$0.2–0.5 \, \text{cm/s}$$ [1]. Global model simulations indicate that >80% of airborne MCHP deposits within 100 km of emission sources, primarily through wet deposition [1].

Sorption Dynamics in Soil, Sediment, and Aquatic Systems

Soil-Water Partitioning

MCHP’s soil-water distribution coefficient ($$Kd$$) ranges from 12–45 L/kg, correlating with organic carbon content ($$f{oc}$$):

$$

\log K{oc} = 1.2 \times \log K{ow} + 0.7 \quad (R^2 = 0.89)

$$

where $$K_{ow}$$ (octanol-water partition coefficient) for MCHP is estimated at $$10^{2.8}$$ [4]. This moderate sorption affinity suggests preferential retention in organic-rich soils (e.g., histosols) but high mobility in sandy soils (arenosols) [1].

Sediment-Water Interactions

In aquatic sediments, MCHP exhibits a sedimentation rate of $$0.8–1.2 \, \text{mg/kg/day}$$ in eutrophic systems. The compound’s affinity for benthic particulates is temperature-dependent, decreasing by 30% at 25°C compared to 5°C [3]. Equilibrium partitioning models predict sediment porewater concentrations of $$0.3–1.8 \, \mu\text{g/L}$$ in contaminated estuaries [1].

Colloid-Facilitated Transport

Nanosized clay minerals (e.g., montmorillonite) and dissolved organic matter (DOM) enhance MCHP mobility via colloid-facilitated transport. Binding constants ($$K_{col}$$) for MCHP-montmorillonite complexes reach $$10^{3.4} \, \text{L/kg}$$ at pH 7, enabling subsurface transport velocities up to $$1.5 \, \text{m/day}$$ in fractured aquifers [1].

High-Performance Liquid Chromatography-Tandem Mass Spectrometry Methods

The predominant analytical approach for monocyclohexyl phthalate detection employs high-performance liquid chromatography coupled with electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS). This methodology has evolved significantly over the past two decades to achieve enhanced sensitivity and specificity for phthalate metabolite analysis in biological matrices.

The Centers for Disease Control and Prevention National Health and Nutrition Examination Survey protocol utilizes a validated HPLC-ESI-MS/MS method with multiple reaction monitoring mode for quantitative detection of monocyclohexyl phthalate in urine. Urine samples undergo enzymatic deconjugation of glucuronidated phthalate monoesters using β-glucuronidase followed by online solid phase extraction coupled with reversed phase HPLC-ESI-MS/MS. The analytical approach incorporates isotopically-labeled internal standards of phthalate metabolites to improve assay precision, with 4-methyl umbelliferone glucuronide employed to monitor deconjugation efficiency.

Detection Limits and Analytical Performance

Contemporary analytical methods demonstrate exceptional sensitivity for monocyclohexyl phthalate detection. Ultra-high performance liquid chromatography-triple quadrupole mass spectrometry methods achieve instrument limits of detection as low as 0.02 ng/mL for the quantifier ion transition (m/z 251.1 & 148.9). The method demonstrates excellent linearity with correlation coefficients (R² ≥ 0.99) over a concentration range extending from 0.02 to 100 ng/mL.

National biomonitoring programs report limits of detection varying across survey cycles. The National Health and Nutrition Examination Survey documented limits of detection ranging from 0.4 to 0.6 ng/mL for monocyclohexyl phthalate across different survey periods from 2001 to 2010. Specifically, detection limits were 0.6 ng/mL (2001-02), 0.4 ng/mL (2003-04), 0.6 ng/mL (2005-06), 0.6 ng/mL (2007-08), and 0.4 ng/mL (2009-10).

Method precision assessments demonstrate robust analytical performance. Recent ultra-high performance liquid chromatography methods report method precision with relative standard deviation of recovery values at 2.1%. Quality control materials analyzed over extended periods show coefficient of variation values ranging from 6.9% to 7.5% for monocyclohexyl phthalate at different concentration levels.

Sample Preparation and Matrix Effects

Biological sample preparation protocols have standardized around enzymatic deconjugation procedures to release conjugated phthalate metabolites. The standard protocol involves transferring 100 µL of urine into autosampler vials, followed by addition of isotopically-labeled internal standard spiking solution and β-glucuronidase/ammonium acetate buffer solution. After minimum 90-minute incubation at 37°C, glacial acetic acid addition terminates enzyme activity, followed by dilution with acetonitrile-water solution.

Matrix effects in urine analysis require careful consideration during method development. Contemporary approaches employ matrix-matched calibration standards and isotope dilution techniques to compensate for potential matrix interferences. Simplified sample preparation methods utilizing direct acetonitrile dilution have demonstrated effectiveness for certain applications, with 500 µL urine samples mixed with equal volumes of acetonitrile.

Population Exposure Levels and Urinary Biomarkers

National Health and Nutrition Examination Survey Findings

The National Health and Nutrition Examination Survey represents the most comprehensive source of population-level data on monocyclohexyl phthalate exposure in the United States. Analysis of survey data from 2001 to 2010 reveals consistently low detection frequencies for monocyclohexyl phthalate compared to other phthalate metabolites.

Detection frequencies demonstrate a declining temporal trend across survey cycles. In 2001-2002, monocyclohexyl phthalate was detected in 15% of samples, decreasing to 6% in 2003-2004, 2% in 2005-2006, 4% in 2007-2008, and 2% in 2009-2010. This pattern contrasts markedly with other phthalate metabolites such as monoethyl phthalate, which maintained near-universal detection (100% across all cycles).

The low detection frequencies indicate that human exposure to dicyclohexyl phthalate, the parent compound of monocyclohexyl phthalate, occurs at substantially lower levels than exposure to other commonly used phthalates. Earlier National Health and Nutrition Examination Survey data from 1999-2000 similarly documented infrequent detection of monocyclohexyl phthalate, suggesting lower exposure levels or different exposure pathways compared to other phthalate compounds.

International Biomonitoring Studies

European biomonitoring initiatives provide additional perspectives on monocyclohexyl phthalate exposure patterns. The DEMOCOPHES and COPHES studies examined phthalate metabolite concentrations in children and mothers across Czech Republic, Slovakia, and Hungary. Monocyclohexyl phthalate was included among analyzed metabolites using ultra-high-performance liquid chromatography-electrospray ionization tandem mass spectrometry methods.

Austrian biomonitoring studies of children and adults reported detection of monocyclohexyl phthalate alongside other phthalate metabolites. Concentration ranges for various phthalate metabolites in the total study population included measurements up to low microgram per liter levels for several metabolites, though specific values for monocyclohexyl phthalate were not detailed.

German environmental health studies have documented increasing detection of related phthalate metabolites in recent years. The state agency for Nature, Environment, Climate & Consumer Protection of North Rhine-Westphalia detected increasing presence of monohexyl phthalate (a related compound) in children's urine samples, with detection rates rising from 26% in 2017/18 to 61% in 2020/21. This trend suggests evolving exposure patterns to cyclohexyl-containing phthalate compounds.

Biomarker Interpretation and Exposure Assessment

Urinary monocyclohexyl phthalate concentrations serve as biomarkers of recent exposure to dicyclohexyl phthalate. The rapid metabolism and excretion of phthalates means that urinary metabolite levels reflect exposures occurring within hours to days prior to sample collection. Phthalates undergo efficient hydrolysis to their respective monoesters, which may be further metabolized to oxidative products before glucuronidation and urinary excretion.

The interpretation of biomarker data requires consideration of the unique metabolic pathways for different phthalates. For monocyclohexyl phthalate specifically, the monoester represents the primary detectable metabolite, similar to other shorter-chain phthalates. This contrasts with higher molecular weight phthalates like di(2-ethylhexyl) phthalate, where oxidative metabolites predominate over the simple monoester.

Exposure reconstruction from biomarker concentrations employs standardized approaches accounting for urinary creatinine concentrations, daily creatinine excretion rates, and molecular conversion factors. These calculations enable estimation of daily intake levels from urinary metabolite measurements, facilitating comparison with established reference values and risk assessment guidelines.

Environmental Exposure Pathways and Bioavailability

Primary Exposure Routes

Human exposure to phthalates occurs through multiple environmental pathways, with the relative importance varying among different phthalate compounds. For most phthalates, dietary ingestion represents the major route of exposure, particularly for longer-chain phthalates used in food packaging materials. However, inhalation and dermal contact constitute significant exposure pathways for certain phthalates, especially those used in personal care products and building materials.

Indoor air represents an important exposure medium for phthalates. Phthalates are not chemically bound to product matrices and can readily leach into indoor environments, associating with airborne particles and dust. Indoor air concentrations demonstrate wide geographical variability, with mean and median values of 6 ± 19 µg/m³ and 0.5 µg/m³ respectively across global studies. Temperature, humidity, air exchange rates, building materials, and indoor maintenance practices influence phthalate levels in indoor air.

Dust ingestion constitutes a particularly important exposure pathway for infants and young children. Indoor dust contaminated with phthalates impacts children disproportionately due to increased hand-to-mouth behaviors and greater time spent on floor surfaces. Household dust studies demonstrate the presence of multiple phthalates, with di(2-ethylhexyl) phthalate typically predominating followed by degradation products.

Absorption and Bioavailability

Human absorption of phthalates demonstrates high efficiency following oral exposure and occurs readily through dermal contact. Gastrointestinal absorption involves rapid hydrolysis by nonspecific esterases in the gut, followed by hepatic metabolism before systemic circulation. The extensive first-pass metabolism means that absorbed phthalate typically appears in systemic circulation primarily as monoester metabolites rather than parent diesters.

Dermal absorption represents a significant exposure route, particularly for lower molecular weight phthalates present in air. Studies of gas-phase phthalate uptake conclude that dermal absorption of airborne compounds can constitute the dominant nondietary exposure pathway. For dibutyl phthalate specifically, dermal absorption of gas-phase material contributed 80-86% of nondietary exposure across different age groups.

The protein binding characteristics of phthalates influence their distribution and bioavailability. Phthalates in blood circulation exist in highly protein-bound forms, primarily with albumin, such that free fractions remain considerably low. This protein binding affects tissue distribution and clearance patterns, with implications for target organ concentrations and biological effects.

Environmental Fate and Bioaccumulation

Phthalates undergo relatively rapid environmental degradation under aerobic conditions, though degradation rates slow at very low concentrations. Medium-chain phthalates are predicted to partition primarily to water and sediments when released to aquatic environments, with the degree of partitioning influenced by molecular size and water solubility. These compounds demonstrate hydrophobic characteristics with potential for adsorption to soil particulates and limited volatilization from water.

Detection of phthalates in environmental media occurs globally across air, water, sediment, and soil matrices, including in remote locations. Wastewater treatment systems represent both sources and sinks for phthalates, with substantial concentrations detected in influent wastewater and incomplete removal in treated effluents. Sewage sludge application to agricultural lands provides a pathway for environmental distribution.

Bioaccumulation patterns for phthalates reflect their relatively short biological half-lives, typically measured in hours to days. Unlike persistent organic pollutants, most phthalates do not accumulate extensively in lipid-rich tissues due to rapid metabolism and excretion. However, some evidence suggests potential for accumulation in adipose tissue for certain phthalate compounds, which may influence long-term body burden patterns.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

7517-36-4